molecular formula C10H14N2 B14138671 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole CAS No. 3652-99-1

1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole

Cat. No.: B14138671
CAS No.: 3652-99-1
M. Wt: 162.23 g/mol
InChI Key: RVBVMCLABNKDQO-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole is an organic compound belonging to the benzimidazole family. It is characterized by a benzimidazole ring structure with three methyl groups attached at the 1, 2, and 3 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole can be synthesized through the reaction of benzimidazole with methylating agents such as methyl iodide. The reaction typically occurs under basic conditions, often using a base like potassium carbonate to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound involves large-scale methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole involves its interaction with various molecular targets. The compound can act as a nucleating agent, facilitating the formation of radical anions in certain reactions. This property is particularly useful in organic semiconductor applications, where it enhances the conductivity of doped films .

Comparison with Similar Compounds

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
  • 1,2,3-Trimethyl-2,3-dihydro-1H-indole
  • 4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-dimethylbenzenamine

Comparison: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole is unique due to its specific methylation pattern, which imparts distinct chemical properties compared to other benzimidazole derivatives. Its stability and reactivity make it a valuable compound in various research and industrial applications .

Properties

CAS No.

3652-99-1

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1,2,3-trimethyl-2H-benzimidazole

InChI

InChI=1S/C10H14N2/c1-8-11(2)9-6-4-5-7-10(9)12(8)3/h4-8H,1-3H3

InChI Key

RVBVMCLABNKDQO-UHFFFAOYSA-N

Canonical SMILES

CC1N(C2=CC=CC=C2N1C)C

Origin of Product

United States

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